molecular formula C13H19N3O5 B101372 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate CAS No. 19351-39-4

2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate

Cat. No. B101372
CAS RN: 19351-39-4
M. Wt: 297.31 g/mol
InChI Key: ODKQCZBATFVTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate is a chemical compound that has been used in scientific research for various purposes. It is also known as QNZ or EVP4593 and is a potent inhibitor of NF-κB activation.

Mechanism of Action

The mechanism of action of 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate involves the inhibition of the IKK complex, which is responsible for the activation of NF-κB. The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ. This compound has been shown to inhibit the phosphorylation of IKKβ, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation and oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate in lab experiments is its potent inhibition of NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of using this compound is its potential cytotoxicity, which may limit its use in certain cell types.

Future Directions

There are several future directions for the use of 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the role of NF-κB in various diseases, including cancer, inflammatory bowel disease, and autoimmune disorders. Additionally, the potential use of this compound as a therapeutic agent for these diseases should be further explored.

Synthesis Methods

The synthesis of 2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate involves the reaction of 4-methoxyaniline with ethyl chloroformate to form N-(4-methoxyphenyl) carbamate. This intermediate is then reacted with 2-aminoethyl carbamate to form this compound. The synthesis method has been described in detail in the literature and is a well-established procedure.

Scientific Research Applications

2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate has been used in scientific research for various purposes. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by this compound has been shown to have therapeutic potential in various diseases, including cancer, inflammatory bowel disease, and autoimmune disorders.

properties

CAS RN

19351-39-4

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate

InChI

InChI=1S/C13H19N3O5/c1-19-11-4-2-10(3-5-11)16(6-8-20-12(14)17)7-9-21-13(15)18/h2-5H,6-9H2,1H3,(H2,14,17)(H2,15,18)

InChI Key

ODKQCZBATFVTEV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N

Canonical SMILES

COC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N

Origin of Product

United States

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